molecular formula C13H18O2S B14323638 3-(5-Hexylthiophen-2-YL)prop-2-enoic acid CAS No. 105366-34-5

3-(5-Hexylthiophen-2-YL)prop-2-enoic acid

Cat. No.: B14323638
CAS No.: 105366-34-5
M. Wt: 238.35 g/mol
InChI Key: GYCBZKVOTCLKHY-UHFFFAOYSA-N
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Description

3-(5-Hexylthiophen-2-YL)prop-2-enoic acid is an organic compound featuring a thiophene ring substituted with a hexyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hexylthiophen-2-YL)prop-2-enoic acid typically involves the following steps:

    Thiophene Functionalization: The thiophene ring is functionalized with a hexyl group through a Friedel-Crafts alkylation reaction.

    Propenoic Acid Introduction: The functionalized thiophene undergoes a Heck reaction with an appropriate acrylate to introduce the propenoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(5-Hexylthiophen-2-YL)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(5-Hexylthiophen-2-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 3-(5-Phenylthiophen-2-YL)prop-2-enoic acid
  • 3-(3,4-Dihydro-2H-pyran-2-YL)prop-2-enoic acid
  • 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Comparison:

  • Structural Differences: The presence of different substituents on the thiophene ring or the propenoic acid moiety.
  • Unique Properties: 3-(5-Hexylthiophen-2-YL)prop-2-enoic acid is unique due to its hexyl substitution, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

105366-34-5

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

3-(5-hexylthiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C13H18O2S/c1-2-3-4-5-6-11-7-8-12(16-11)9-10-13(14)15/h7-10H,2-6H2,1H3,(H,14,15)

InChI Key

GYCBZKVOTCLKHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C=CC(=O)O

Origin of Product

United States

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